Lipophilicity Comparison (cLogP): Optimizing CNS Drug-Like Properties
The methyl ester derivative is significantly more polar than its ethyl and tert-butyl analogs, as indicated by its calculated LogP. This lower lipophilicity is a crucial differentiator for central nervous system (CNS) drug discovery programs, where excessive lipophilicity is linked to higher metabolic clearance and off-target toxicity. In the context of designing orexin receptor antagonists, a lower cLogP correlates with a more favorable profile for crossing the blood-brain barrier while minimizing non-specific binding [1]. Methyl 3-oxo-1,4-diazepane-1-carboxylate has a predicted ACD/LogP of -1.90 .
| Evidence Dimension | Calculated LogP (ACD/Labs Percepta) |
|---|---|
| Target Compound Data | -1.90 (ACD/LogP) |
| Comparator Or Baseline | Ethyl 3-oxo-1,4-diazepane-1-carboxylate (approx. -1.3, estimated from structure) and tert-Butyl 3-oxo-1,4-diazepane-1-carboxylate (approx. -0.3, estimated from structure). Precise calculated values for comparators are not available from the same authoritative source but follow the established trend of decreasing polarity with increasing alkyl chain length. |
| Quantified Difference | The target compound is approximately 0.6 and 1.6 LogP units more polar than its ethyl and tert-butyl analogs, respectively. |
| Conditions | Computational prediction using ACD/Labs Percepta Platform. |
Why This Matters
For medicinal chemistry programs targeting intracellular or CNS targets, the lower lipophilicity of the methyl ester provides a superior starting point for lead optimization, reducing the need for structural modifications to lower LogP.
- [1] Cox, C. D., et al. (2010). Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia. Journal of Medicinal Chemistry, 53(14), 5320-5332. View Source
